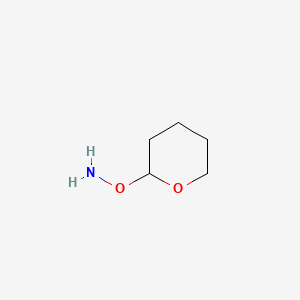

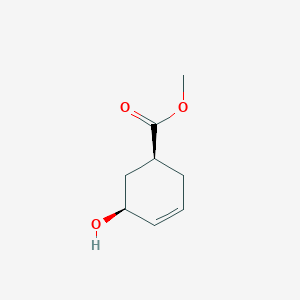

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Overview

Description

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) is an O-substituted hydroxylamine . It has been reported to improve the process of detecting single strand breaks (SSBs) in DNA when coupled with alkaline gel electrophoresis .

Synthesis Analysis

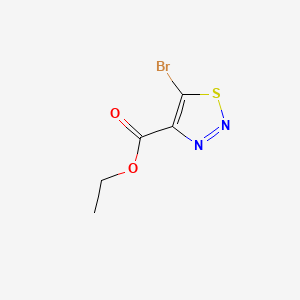

OTX may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides . It can also be synthesized from 3,4-Dihydro-2H-pyran .Molecular Structure Analysis

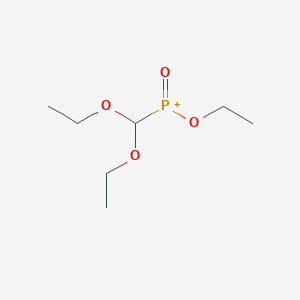

The molecular formula of OTX is C5H11NO2 and its molecular weight is 117.15 . The InChI key is NLXXVSKHVGDQAT-UHFFFAOYSA-N .Chemical Reactions Analysis

OTX has been used as an oxidation reagent in the synthesis of a marine alkaloid . This alkaloid shows significant inhibitory activity against mycothiol S-conjugate amidase .Physical And Chemical Properties Analysis

OTX is a low melting solid with a melting point of 34-37 °C (lit.) and a boiling point of 81 °C/20 mmHg (lit.) . It has a density of 1.1274 (rough estimate) and a refractive index of 1.4206 (estimate) . The flash point is 82 °C (180 °F) .Scientific Research Applications

Density Functional Theory in O-Heterocyclic Derivatives Langenhan et al. (2016) conducted density functional theory (DFT) calculations to estimate the anomeric effect in derivatives like N,O-dimethyl-N-(tetrahydro-2H-pyran-2-yl)hydroxylamine, revealing a significant anomeric effect, thus aiding in understanding the stereochemical preference in glycosylation reactions Langenhan et al., 2016.

P-Aminobenzoic Acid Diamides Synthesis The work by Agekyan and Mkryan (2015) presented a synthetic method for p-aminobenzoic acid diamides based on tetrahydro-2H-pyran-4-carboxylic acid derivatives, detailing the reaction processes and the formation of diamides Agekyan & Mkryan, 2015.

Polycyclic Framework Construction

Tandem Prins-Type Cyclization Someswarao et al. (2018) developed a novel synthesis method for fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives via tandem Prins-type cyclization, demonstrating a modular approach for constructing polycyclic architectures in natural products Someswarao et al., 2018.

Biomedical Applications

Antihypertensive Activities of Seaweed Derivatives Maneesh and Chakraborty (2018) isolated antioxidative O-heterocyclic analogues from Sargassum wightii and analyzed their angiotensin-converting enzyme (ACE) inhibitory potential. The study highlighted the potential of these compounds as natural antihypertensive functional food supplements Maneesh & Chakraborty, 2018.

Single Strand Breaks and AP Sites in DNA Luke et al. (2010) utilized O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) in a specific assay to measure single strand breaks (SSBs) and abasic sites (AP sites) in DNA, offering insights into DNA damage and repair mechanisms Luke et al., 2010.

Mechanism of Action

Target of Action

It is known to be used in the synthesis of potential histone deacetylase (hdac) inhibitors , suggesting that HDAC could be a possible target.

Mode of Action

It is known to be an o-substituted hydroxylamine , which suggests that it may interact with its targets through the hydroxylamine group.

Biochemical Pathways

It is used in the synthesis of potential hdac inhibitors , which are known to affect gene expression by modifying the acetylation state of histones.

Result of Action

It is known to be used in the synthesis of potential hdac inhibitors , which are known to affect gene expression by modifying the acetylation state of histones.

Safety and Hazards

OTX is classified as a skin irritant, eye irritant, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water in case of contact, wearing protective gloves/clothing/eye protection/face protection, and rinsing eyes cautiously with water for several minutes in case of contact .

properties

IUPAC Name |

O-(oxan-2-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-8-5-3-1-2-4-7-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXXVSKHVGDQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408719 | |

| Record name | O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6723-30-4 | |

| Record name | O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(Tetrahydropyran-2-yl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) help in achieving more accurate single-strand break (SSB) detection compared to traditional alkaline-based assays?

A1: Traditional alkaline-based assays for detecting SSBs often generate false positives due to the cleavage of alkali-labile sites, which are misinterpreted as true SSBs. OTX mitigates this issue by specifically stabilizing apurinic/apyrimidinic (AP) sites in DNA. [] This stabilization prevents the artificial cleavage of AP sites during the alkaline denaturation step of the assay, allowing for a more accurate measurement of true SSBs. The research by April M. demonstrated this improved accuracy by using OTX in conjunction with alkaline gel electrophoresis (AGE) to analyze DNA damage. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B1311974.png)